1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine
Overview
Description
1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine is an organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromophenyl ethanone with pyrrolidine under basic conditions to form the intermediate 3-(pyrrolidin-1-yl)phenyl ethanone. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes .
Comparison with Similar Compounds
- 2-(Pyrrolidin-1-yl)ethan-1-amine
- 4-(Pyrrolidin-1-yl)benzonitrile
- 1-(Thiophen-3-yl)-piperidine
Comparison: 1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to 2-(Pyrrolidin-1-yl)ethan-1-amine, it has a more complex structure, potentially leading to different pharmacokinetic properties. The presence of the pyrrolidine ring in 4-(Pyrrolidin-1-yl)benzonitrile and 1-(Thiophen-3-yl)-piperidine also imparts distinct characteristics, but the phenyl substitution in this compound offers unique interaction possibilities with biological targets .
Properties
IUPAC Name |
1-(3-pyrrolidin-1-ylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-5-4-6-12(9-11)14-7-2-3-8-14/h4-6,9-10H,2-3,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISTVZGIGYAOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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